(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1161833-81-3
VCID: VC7938143
InChI: InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1
SMILES: C1C(NCC2=C1C=C(C=C2)F)C(=O)O
Molecular Formula: C10H10FNO2
Molecular Weight: 195.19

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.: 1161833-81-3

Cat. No.: VC7938143

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19

* For research use only. Not for human or veterinary use.

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - 1161833-81-3

Specification

CAS No. 1161833-81-3
Molecular Formula C10H10FNO2
Molecular Weight 195.19
IUPAC Name (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1
Standard InChI Key SRLSCFGRFIBSHD-VIFPVBQESA-N
Isomeric SMILES C1[C@H](NCC2=C1C=C(C=C2)F)C(=O)O
SMILES C1C(NCC2=C1C=C(C=C2)F)C(=O)O
Canonical SMILES C1C(NCC2=C1C=C(C=C2)F)C(=O)O

Introduction

Chemical Identification and Structural Characteristics

Basic Identifiers

(3S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is systematically identified by its CAS Registry Number 1161833-81-3 and IUPAC name (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . Its molecular structure integrates a tetrahydroisoquinoline core—a bicyclic system combining a benzene ring fused to a piperidine ring—with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. The stereochemistry at the 3-position is exclusively S-configured, a critical detail for its biological interactions .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1161833-81-3
Molecular FormulaC10H10FNO2\text{C}_{10}\text{H}_{10}\text{FNO}_2
Molecular Weight195.19 g/mol
IUPAC Name(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
SMILES NotationC1C@HC(=O)O
InChIKeySRLSCFGRFIBSHD-VIFPVBQESA-N

The compound’s stereochemistry and functional groups are validated via liquid chromatography–mass spectrometry (LCMS), which confirms a molecular ion peak at m/z 196.1 [M+H]+[M+H]^+ and a retention time (tRt_R) of 0.41 minutes under specified analytical conditions .

Structural and Electronic Features

The fluorine atom at the 6-position introduces electronegativity, enhancing the compound’s ability to participate in hydrogen bonding and dipole interactions. This modification often improves metabolic stability and target binding affinity in medicinal chemistry contexts. The carboxylic acid group enables salt formation or esterification, broadening its utility as a synthetic intermediate .

Synthesis and Manufacturing

Patent-Based Synthesis Protocol

A high-yield synthesis route is documented in patent WO2018/45246, involving a one-step cyclization reaction .

Table 2: Synthesis Parameters

ParameterDetails
Starting Material(S)-2-amino-3-(3-fluorophenyl)propanoic acid, HCl
ReagentsFormaldehyde (37% in water), concentrated HCl
Reaction Temperature90°C
Reaction Time1 hour (heating) + 48 hours (room temperature)
Work-UpSolvent removal, trituration with methyl tert-butyl ether (MTBE)
Yield94%

The process begins with suspending (S)-2-amino-3-(3-fluorophenyl)propanoic acid hydrochloride (250 mg, 1.14 mmol) in concentrated HCl (2.5 mL), followed by the addition of aqueous formaldehyde (1 mL, 13.4 mmol). Heating at 90°C for 1 hour initiates cyclization, forming the tetrahydroisoquinoline core. Prolonged standing at room temperature ensures complete reaction, after which the product is isolated via vacuum distillation and MTBE trituration .

Analytical Validation

LCMS analysis confirms the product’s identity, with a observed m/z of 196.1 matching the theoretical [M+H]+[M+H]^+ value of 195.1. Minor discrepancies arise from isotopic contributions or instrument calibration .

Physicochemical and Spectroscopic Properties

Solubility and Stability

While explicit solubility data are unavailable, the presence of ionizable carboxylic acid and amine groups suggests moderate water solubility at physiological pH. The compound is stable under acidic conditions but may degrade under prolonged basic or oxidative environments.

Spectroscopic Data

  • LCMS: [M+H]+=196.1[M+H]^+ = 196.1, retention time tR=0.41t_R = 0.41 min (Method 4) .

  • Chiral Purity: The S-configuration is preserved during synthesis, as confirmed by chiral HPLC .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s rigid bicyclic structure and functional groups make it a versatile precursor for bioactive molecules. Tetrahydroisoquinoline derivatives are explored for their affinity to G-protein-coupled receptors (GPCRs) and neurotransmitter transporters. For example, fluorinated analogs often exhibit enhanced blood-brain barrier penetration, positioning this compound as a candidate for central nervous system (CNS) drug development.

Biochemical Probes

The fluorine atom’s electronegativity allows it to act as a hydrogen-bond acceptor, facilitating interactions with enzymatic active sites. This property is leveraged in inhibitor design for kinases and proteases, where fluorine substitution can modulate potency and selectivity.

Future Research Directions

  • Biological Screening: Prioritize in vitro assays to evaluate affinity for neurological targets (e.g., serotonin receptors, dopamine transporters).

  • Derivatization Studies: Explore esterification or amidation of the carboxylic acid group to enhance bioavailability.

  • Crystallographic Analysis: Resolve the compound’s crystal structure to guide structure-activity relationship (SAR) studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator